molecular formula C26H27N5O4 B2406329 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1226443-37-3

2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No. B2406329
M. Wt: 473.533
InChI Key: MJMYLHSRQDYKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetic acid, which is then coupled with N-(3-cyanophenyl)glycine methyl ester to form the second intermediate. The final product is obtained by deprotecting the methyl ester group of the second intermediate to form the amide.

Starting Materials
2-chloro-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-9(6H)-one, methyl 2-(bromomethyl)benzoate, 3-cyanophenylboronic acid, potassium carbonate, copper(I) iodide, N,N-dimethylformamide, triethylamine, methanol, sodium hydroxide, hydrochloric acid

Reaction
Step 1: Synthesis of 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetic acid, a. React 2-chloro-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-9(6H)-one with methyl 2-(bromomethyl)benzoate in the presence of copper(I) iodide and potassium carbonate in N,N-dimethylformamide to obtain 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)methyl 2-(bromomethyl)benzoate., b. Hydrolyze the ester group of the intermediate obtained in step 1a with sodium hydroxide in methanol to obtain 2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetic acid., Step 2: Synthesis of N-(3-cyanophenyl)-2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide, a. React N-(3-cyanophenyl)glycine methyl ester with the intermediate obtained in step 1b in the presence of triethylamine in N,N-dimethylformamide to obtain N-(3-cyanophenyl)-2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetic acid methyl ester., b. Deprotect the methyl ester group of the intermediate obtained in step 2a with hydrochloric acid in methanol to obtain N-(3-cyanophenyl)-2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide.

properties

IUPAC Name

2-[2-(4-butylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-3-4-5-18-6-9-20(10-7-18)27-24(32)17-31-26(34)30-16-19(8-15-23(30)29-31)25(33)28-21-11-13-22(35-2)14-12-21/h6-16H,3-5,17H2,1-2H3,(H,27,32)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMYLHSRQDYKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide

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